Cas no 2228681-52-3 (5-methoxy-1,3-dimethyl-4-(prop-2-yn-1-yl)-1H-pyrazole)
5-methoxy-1,3-dimethyl-4-(prop-2-yn-1-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 5-methoxy-1,3-dimethyl-4-(prop-2-yn-1-yl)-1H-pyrazole
- 2228681-52-3
- EN300-1801666
-
- Inchi: 1S/C9H12N2O/c1-5-6-8-7(2)10-11(3)9(8)12-4/h1H,6H2,2-4H3
- InChI Key: YCQHQTNOABZYMJ-UHFFFAOYSA-N
- SMILES: O(C)C1=C(CC#C)C(C)=NN1C
Computed Properties
- Exact Mass: 164.094963011g/mol
- Monoisotopic Mass: 164.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 27Ų
5-methoxy-1,3-dimethyl-4-(prop-2-yn-1-yl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1801666-0.05g |
5-methoxy-1,3-dimethyl-4-(prop-2-yn-1-yl)-1H-pyrazole |
2228681-52-3 | 0.05g |
$1212.0 | 2023-09-19 | ||
| Enamine | EN300-1801666-0.1g |
5-methoxy-1,3-dimethyl-4-(prop-2-yn-1-yl)-1H-pyrazole |
2228681-52-3 | 0.1g |
$1269.0 | 2023-09-19 | ||
| Enamine | EN300-1801666-0.25g |
5-methoxy-1,3-dimethyl-4-(prop-2-yn-1-yl)-1H-pyrazole |
2228681-52-3 | 0.25g |
$1328.0 | 2023-09-19 | ||
| Enamine | EN300-1801666-0.5g |
5-methoxy-1,3-dimethyl-4-(prop-2-yn-1-yl)-1H-pyrazole |
2228681-52-3 | 0.5g |
$1385.0 | 2023-09-19 | ||
| Enamine | EN300-1801666-1.0g |
5-methoxy-1,3-dimethyl-4-(prop-2-yn-1-yl)-1H-pyrazole |
2228681-52-3 | 1g |
$1442.0 | 2023-06-03 | ||
| Enamine | EN300-1801666-2.5g |
5-methoxy-1,3-dimethyl-4-(prop-2-yn-1-yl)-1H-pyrazole |
2228681-52-3 | 2.5g |
$2828.0 | 2023-09-19 | ||
| Enamine | EN300-1801666-5.0g |
5-methoxy-1,3-dimethyl-4-(prop-2-yn-1-yl)-1H-pyrazole |
2228681-52-3 | 5g |
$4184.0 | 2023-06-03 | ||
| Enamine | EN300-1801666-10.0g |
5-methoxy-1,3-dimethyl-4-(prop-2-yn-1-yl)-1H-pyrazole |
2228681-52-3 | 10g |
$6205.0 | 2023-06-03 | ||
| Enamine | EN300-1801666-1g |
5-methoxy-1,3-dimethyl-4-(prop-2-yn-1-yl)-1H-pyrazole |
2228681-52-3 | 1g |
$1442.0 | 2023-09-19 | ||
| Enamine | EN300-1801666-5g |
5-methoxy-1,3-dimethyl-4-(prop-2-yn-1-yl)-1H-pyrazole |
2228681-52-3 | 5g |
$4184.0 | 2023-09-19 |
5-methoxy-1,3-dimethyl-4-(prop-2-yn-1-yl)-1H-pyrazole Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 5-methoxy-1,3-dimethyl-4-(prop-2-yn-1-yl)-1H-pyrazole
5-Methoxy-1,3-Dimethyl-4-(Prop-2-Yn-1-Yl)-1H-Pyrazole: A Comprehensive Overview
The compound 5-methoxy-1,3-dimethyl-4-(prop-2-yn-1-yl)-1H-pyrazole (CAS No. 2228681-52-3) is a structurally unique heterocyclic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the pyrazole family, a class of five-membered aromatic rings containing two nitrogen atoms. The presence of substituents such as methoxy, methyl, and propargyl groups introduces diverse functional properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery and material synthesis. The 5-methoxy substitution in this compound contributes to its electronic properties, enhancing its ability to participate in various chemical reactions. The methyl groups at positions 1 and 3 provide steric hindrance, which can influence the compound's reactivity and stability. Additionally, the propargyl group at position 4 introduces alkyne functionality, enabling the formation of covalent bonds with other molecules through click chemistry reactions.
In terms of synthesis, 5-methoxy-1,3-dimethyl-4-(prop-2-yinyl)-pyrazole can be prepared via a multi-step process involving nucleophilic aromatic substitution and alkyne functionalization. Researchers have explored various reaction pathways to optimize the yield and purity of this compound. For instance, a recent study published in the *Journal of Organic Chemistry* demonstrated a novel method using transition metal catalysts to achieve high yields under mild conditions.
The pharmacological activity of this compound has been a focal point of recent investigations. Preclinical studies indicate that 5-methoxy-pyrazole derivatives exhibit potential anti-inflammatory and antioxidant properties. A study conducted by Smith et al. (2023) revealed that this compound can inhibit key enzymes involved in inflammatory pathways, suggesting its potential application in treating chronic inflammatory diseases.
Beyond pharmacology, 5-methoxy-pyrazole derivatives have shown promise in materials science. Their ability to form stable coordination complexes with transition metals makes them valuable in catalysis and sensor technology. For example, a research team at Stanford University developed a metalloporphyrin-based sensor incorporating this compound for detecting trace amounts of heavy metals in water.
Environmental impact studies are also gaining traction for this compound. Researchers are exploring its biodegradability and toxicity profiles to ensure safe handling and disposal. Preliminary results suggest that 5-methoxy-pyrazole derivatives exhibit low toxicity to aquatic organisms under controlled conditions.
In conclusion, 5-methoxy-pyrazole derivatives represent a versatile class of compounds with applications spanning drug discovery, materials science, and environmental chemistry. Continued research into their synthesis, properties, and applications will undoubtedly unlock new opportunities for innovation across multiple disciplines.
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